2-(2-hydroxyethyl)isoquinolin-1(2H)-one
Description
2-(2-Hydroxyethyl)isoquinolin-1(2H)-one is a heterocyclic compound featuring a hydroxyethyl substituent at the C2 position of the isoquinolinone core. This scaffold is part of the broader class of isoquinolin-1(2H)-ones (isocarbostyrils), which exhibit diverse bioactivities, including antitumor, antimicrobial, and antiviral properties . The hydroxyethyl group enhances hydrophilicity and may influence binding interactions in biological systems.
Properties
IUPAC Name |
2-(2-hydroxyethyl)isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-8-7-12-6-5-9-3-1-2-4-10(9)11(12)14/h1-6,13H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUJNANYIFGPSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethyl)isoquinolin-1(2H)-one typically involves the reaction of isoquinoline with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the isoquinoline nitrogen on the ethylene oxide, leading to the formation of the hydroxyethyl derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyethyl)isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 2-(2-carboxyethyl)isoquinolin-1(2H)-one.
Reduction: 2-(ethyl)isoquinolin-1(2H)-one.
Substitution: 2-(2-haloethyl)isoquinolin-1(2H)-one or 2-(2-alkylethyl)isoquinolin-1(2H)-one.
Scientific Research Applications
2-(2-hydroxyethyl)isoquinolin-1(2H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group allows the compound to form hydrogen bonds with biological molecules, influencing their activity. The isoquinoline ring can intercalate with DNA, potentially affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity
2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one
- Structure : Contains a hydroxyphenyl group instead of hydroxyethyl.
- Bioactivity : Demonstrates antitumor activity, particularly against leukemia and breast cancer cell lines .
- Synthesis : Achieved via NaOH-mediated deprotonation of a bromide precursor (36% yield) .
- Crystallography: Monoclinic crystal system (C2/c) with hydrogen bonding involving the hydroxyl group .
6-Hydroxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
- Structure : Features a methyl group at C2 and hydroxyl at C4.
- Properties : Reduced solubility compared to hydroxyethyl derivatives due to the methyl group .
- Applications : Primarily used in studies of neurotransmitter modulation .
4-Nitroisoquinolin-1(2H)-one
- Structure : Nitro group at C3.
- Bioactivity : Exhibits moderate antimicrobial activity but higher cytotoxicity than hydroxyethyl analogs .
- Synthesis: Prepared via nitration of isoquinolinone precursors (97% purity) .
3-(Thien-2-yl)thiazol-4-yl Isoquinolinone Derivatives
Comparative Physicochemical Properties
Tautomerism and Stability
Isoquinolin-1(2H)-ones exist in equilibrium with cyclic tautomers. The hydroxyethyl group stabilizes the keto form due to hydrogen bonding, whereas nitro or aryl groups favor enol tautomers, affecting reactivity and bioactivity .
Biological Activity
2-(2-hydroxyethyl)isoquinolin-1(2H)-one, also known as HEIQ, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
- Molecular Formula: C10H11NO2
- Molecular Weight: 177.20 g/mol
- CAS Number: 68152-20-5
Anticancer Properties
Recent studies have indicated that this compound exhibits notable anticancer activity. A study demonstrated its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 10 to 20 μM. This suggests a promising potential for development as an anticancer agent.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15.4 |
| A549 | 12.8 |
Antimicrobial Activity
HEIQ has shown antimicrobial properties against a range of bacterial strains. In vitro assays revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its potential use as an antimicrobial agent.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Neuroprotective Effects
Research has also highlighted the neuroprotective effects of HEIQ in models of neurodegeneration. It was found to reduce oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents, indicating its potential for treating neurodegenerative diseases such as Alzheimer's.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Cell Proliferation: HEIQ induces cell cycle arrest in the G1 phase, leading to reduced proliferation in cancer cells.
- Apoptosis Induction: The compound activates intrinsic apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
- Antioxidant Activity: HEIQ enhances the expression of antioxidant enzymes, thereby mitigating oxidative stress.
Case Studies
- Anticancer Study : A study conducted on MCF-7 cells treated with HEIQ showed a dose-dependent decrease in cell viability, with molecular analysis revealing upregulation of p53 and downregulation of Bcl-2, confirming apoptosis induction.
- Neuroprotection : In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, HEIQ treatment resulted in a significant reduction in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
